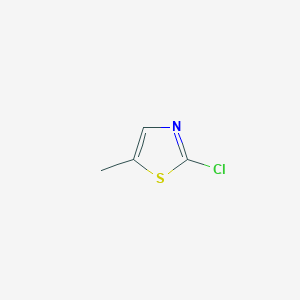
Tris-biphenyl triazine
Vue d'ensemble
Description
Tris-biphenyl triazine (TBT) is a synthetic organic compound belonging to the family of triazine compounds. It is a colorless crystalline solid that is soluble in organic solvents. TBT is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.
Applications De Recherche Scientifique
UV Protection in Sunscreen Formulas
Tris-biphenyl triazine is a highly innovative UV filter that offers exceptional protection across the entire UV spectrum, including both UVB and UVA rays. Its unique filtering technology is especially effective at covering the UVA2 range (320-340 nm), which is often missed by other filters, making it a valuable ingredient in sunscreen formulations to provide comprehensive skin protection .
Performance, Safety, and Sustainability in Personal Care In personal care products, Tris-biphenyl triazine serves as an additional UV filter that can be compared favorably to other common ingredients like Phenylbenzimidazole Sulfonic Acid (PBSA) and Titanium Dioxide (TiO2). It combines the benefits of being organic like PBSA with the particulate nature of TiO2, offering a balance of performance, safety, and sustainability .
Nanoparticle Dispersions for Enhanced UV Absorbance
Tris-biphenyl triazine can be prepared as aqueous dispersions of nanoparticles that are water-insoluble. These nanoparticles consist of UV absorber molecules that exhibit strong UV absorbance, making them suitable for applications requiring enhanced UV protection .
Adsorbent Based Extraction Technologies
Triazine-based materials, including Tris-biphenyl triazine, have shown great potential as extraction phases in adsorption-based technologies. They are used in various extraction methods such as Solid Phase Extraction (SPE), Magnetic Solid Phase Extraction (MSPE), Solid Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE), owing to their structural characteristics and preparation methods .
Photo- and Electroluminescent Devices
Functionalized 1,3,5-triazine derivatives are components for various electroluminescent devices. Extensive research has been conducted on the synthesis and application of these derivatives for phosphorescent emitters, hole transport materials for perovskite solar cells, and Thermally Activated Delayed Fluorescence (TADF) materials .
Mécanisme D'action
Target of Action
Tris-biphenyl triazine, a water-insoluble organic UV filter, is primarily targeted towards the harmful ultraviolet (UV) radiation from the sun . It is used in sunscreens to protect human skin against the damaging effects of solar radiation .
Mode of Action
Tris-biphenyl triazine acts by absorbing the UV radiation. It is prepared as aqueous dispersions of nanoparticles, which consist of the respective UV absorber molecules and show strong UV absorbance . The molecules of tris-biphenyl triazine could form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion .
Biochemical Pathways
The primary biochemical pathway affected by tris-biphenyl triazine is the absorption of UV radiation. By absorbing UV radiation, tris-biphenyl triazine prevents the harmful effects of solar radiation on the skin . The π–π stacking forces provided by the triazine groups show a strong retention for the compounds containing –OH, –NH 2 or phenyl groups .
Pharmacokinetics
The pharmacokinetics of tris-biphenyl triazine are largely determined by its formulation. As a water-insoluble compound, it is typically prepared as aqueous dispersions of nanoparticles for use in sunscreens .
Result of Action
The primary result of the action of tris-biphenyl triazine is the protection of human skin against the harmful effects of solar radiation. By absorbing UV radiation, it prevents sunburn, DNA damage, skin ageing, and other health-damaging effects .
Action Environment
The action of tris-biphenyl triazine is influenced by environmental factors such as the intensity of solar radiation. Its efficacy as a UV filter is also influenced by its formulation and the physical characteristics of the sunscreen in which it is incorporated . The UV spectrum of the aqueous dispersion shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths .
Propriétés
IUPAC Name |
2,4,6-tris(4-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPSTJGQOQKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185197 | |
| Record name | Tris-biphenyl triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-biphenyl triazine | |
CAS RN |
31274-51-8 | |
| Record name | 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31274-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-biphenyl triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031274518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris-biphenyl triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-BIPHENYL TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)





![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)






